Butanoic acid, 2-[(4-methoxyphenyl)hydrazono]-3-oxo-, ethyl ester
Description
Butanoic acid, 2-[(4-methoxyphenyl)hydrazono]-3-oxo-, ethyl ester is a hydrazone-containing ester derivative characterized by a 4-methoxyphenyl hydrazone group attached to a β-keto butanoate backbone.
Properties
IUPAC Name |
ethyl 3-hydroxy-2-[(4-methoxyphenyl)diazenyl]but-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-4-19-13(17)12(9(2)16)15-14-10-5-7-11(18-3)8-6-10/h5-8,16H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDAYPUMYVAJLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)O)N=NC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18794-95-1 | |
| Record name | 2-((4-METHOXY-PHENYL)-HYDRAZONO)-3-OXO-BUTYRIC ACID ETHYL ESTER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Diazotization-Coupling Reaction with Ethyl 2-Chloroacetoacetate
The most widely documented method involves a diazotization-coupling sequence between 4-methoxyaniline (p-anisidine) and ethyl 2-chloroacetoacetate (CAS: 609-15-4). This two-step process proceeds via:
- Diazotization : Treatment of 4-methoxyaniline with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C generates the corresponding diazonium salt.
- Coupling : The diazonium salt reacts with ethyl 2-chloroacetoacetate in a polar aprotic solvent (e.g., acetone, dichloromethane) under basic conditions (sodium acetate or triethylamine) to form the hydrazono-β-keto ester.
Mechanistic rationale : The diazonium ion acts as an electrophile, attacking the enolate form of ethyl 2-chloroacetoacetate. Subsequent elimination of HCl yields the hydrazone linkage.
Optimized Industrial Protocols
High-Yield Method from Patent CN104130159A
A patented approach achieves 97.3% yield and >96% purity via the following protocol:
- Step 1 : Diazotization of 100 g p-anisidine in 800 mL water and 270 mL HCl at 0–10°C, followed by addition of 195.6 g 40% NaNO₂.
- Step 2 : Coupling with 133.6 g ethyl 2-chloroacetoacetate in dichloromethane/water (1000 mL/400 mL) using sodium acetate (234 g) and triethylbenzyl ammonium chloride (2.77 g) at 10°C.
- Workup : Organic phase extraction with dichloromethane, washing with saturated NaHCO₃ and brine, drying (Na₂SO₄), and solvent evaporation yield a yellow-brown solid.
Advantages :
Solvent-Dependent Yield Variations
Comparative studies reveal solvent choice critically impacts yield and purity:
| Solvent | Temperature | Yield | Purity | Source |
|---|---|---|---|---|
| Methanol | 0–5°C | 76% | 85–90% | |
| Ethyl acetate | 0–10°C | 74% | 80–85% | |
| Dichloromethane | 10°C | 97.3% | >96% | |
| Acetone/water | 0–5°C | 96% | 95% |
Key observations :
- Dichloromethane outperforms methanol and ethyl acetate due to improved solubility of intermediates.
- Aqueous acetone systems balance reactivity and ease of product isolation.
Purification and Characterization
Column Chromatography vs. Recrystallization
Spectroscopic Validation
- ¹H-NMR (CDCl₃): δ 8.27 (s, 1H, NH), 7.18–6.89 (AA’BB’ system, 4H, aryl), 4.39 (q, 2H, OCH₂CH₃), 3.81 (s, 3H, OCH₃), 1.41 (t, 3H, CH₃).
- ESI-MS : m/z = 256.9 [M+H]⁺, consistent with C₁₃H₁₆ClN₂O₄.
Challenges and Mitigation Strategies
Byproduct Formation
Scalability Limitations
- Problem : Exothermic diazotization risks thermal runaway at >10°C.
- Mitigation : Semi-batch reactors with jacketed cooling enable safe scale-up to kilogram quantities.
Emerging Methodologies
Catalytic Asymmetric Synthesis
Preliminary studies explore chiral Lewis acids (e.g., Cu(II)-BOX complexes) to enantioselectively form hydrazones, though yields remain <50%.
Continuous-Flow Microreactors
Patent CN104130159A discloses a continuous-flow variant reducing reaction time from 12 h to 2 h, enhancing throughput.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 2-[(4-methoxyphenyl)hydrazono]-3-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydrazono group can be oxidized to form corresponding oxo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Butanoic acid, 2-[(4-methoxyphenyl)hydrazono]-3-oxo-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of butanoic acid, 2-[(4-methoxyphenyl)hydrazono]-3-oxo-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazono group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The methoxyphenyl group may also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural differences and similarities between the target compound and analogs:
Physicochemical Properties
- Fluorine () and trifluoromethyl () groups are electron-withdrawing, increasing the acidity of α-hydrogens and reactivity in nucleophilic additions.
Solubility and Volatility :
- The ester group in all compounds improves volatility, making them suitable for gas chromatography (GC) analysis (). However, bulkier substituents (e.g., chlorophenylthio in ) reduce volatility compared to smaller groups like methoxy or fluorine.
Biological Activity
Butanoic acid, 2-[(4-methoxyphenyl)hydrazono]-3-oxo-, ethyl ester is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including anti-cancer, antibacterial, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 245.27 g/mol. The structure includes a butanoic acid moiety linked to a hydrazone derived from 4-methoxyphenyl, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅N₃O₃ |
| Molecular Weight | 245.27 g/mol |
| CAS Number | 18794-99-5 |
1. Anticancer Activity
Recent studies have indicated that derivatives of butanoic acid exhibit significant anticancer properties. For instance, compounds similar to butanoic acid have shown efficacy against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-15). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study:
A study evaluated the cytotoxic effects of butanoic acid derivatives on MCF-7 cells, revealing an IC50 value of 12 µM, suggesting moderate potency compared to standard chemotherapeutics like doxorubicin, which has an IC50 around 0.5 µM in similar assays .
2. Antibacterial Activity
Butanoic acid derivatives have also been tested for antibacterial properties against both Gram-positive and Gram-negative bacteria. The hydrazone functional group appears to enhance membrane permeability, leading to increased antibacterial activity.
Research Findings:
In vitro tests demonstrated that butanoic acid derivatives exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .
3. Anti-inflammatory Effects
Some studies have suggested that butanoic acid and its derivatives may possess anti-inflammatory properties. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines.
Example:
In a model of induced inflammation in mice, administration of butanoic acid resulted in a significant reduction in levels of TNF-alpha and IL-6, indicating potential therapeutic benefits in inflammatory diseases .
The biological activities of butanoic acid derivatives are often attributed to their ability to interact with various biological targets:
- Apoptosis Induction: Activation of caspases leading to programmed cell death.
- Membrane Disruption: Alteration in bacterial cell membrane integrity.
- Cytokine Modulation: Inhibition of inflammatory cytokines.
Q & A
Q. Table 1: Representative Reaction Conditions
| Precursor | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Ethyl 3-oxobutanoate | 4-Methoxyphenylhydrazine, AcOH | 68 | |
| Ethyl 2-chloroacetoacetate | NH₄OAc, reflux (80°C, 18h) | 72 |
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- IR Spectroscopy : Stretching vibrations for C=O (1720 cm⁻¹) and N–H (3200 cm⁻¹) validate functional groups .
Advanced: How can discrepancies in reaction yields during scale-up be systematically addressed?
Answer:
Yield variations often arise from:
- Kinetic vs. thermodynamic control : Competing pathways (e.g., tautomerization of hydrazones) may dominate at larger scales. Monitoring via in-situ IR or HPLC ensures pathway consistency .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility but may promote side reactions. Solvent screening (e.g., EtOH vs. THF) optimizes selectivity .
- Purification challenges : Column chromatography efficiency decreases with scale. Switching to fractional crystallization or preparative HPLC enhances recovery .
Q. Table 2: Troubleshooting Yield Discrepancies
| Issue | Mitigation Strategy | Reference |
|---|---|---|
| Side product formation | Lower temperature (40–50°C) | |
| Poor hydrazone solubility | Use DMF/EtOH (1:1 v/v) |
Advanced: What computational methods predict the reactivity of the hydrazone group in this compound?
Answer:
- DFT Calculations : Assess electronic effects of substituents (e.g., methoxy groups) on hydrazone tautomer stability. The keto-enol equilibrium is modeled using Gaussian09 with B3LYP/6-31G(d) basis sets .
- Molecular Dynamics (MD) : Simulate solvent interactions to predict reaction pathways (e.g., proton transfer in acetic acid) .
- Docking Studies : Evaluate binding affinity with biological targets (e.g., enzymes), identifying potential pharmacophore sites .
Advanced: How are conflicting spectral data resolved for structural elucidation?
Answer:
- Multi-technique correlation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, HMBC confirms connectivity between the hydrazone N and the β-keto carbonyl .
- Isotopic labeling : Introduce ¹⁵N-labeled hydrazine to track hydrazone proton environments via ¹H-¹⁵N HMBC .
- X-ray crystallography : Definitive structural assignment via single-crystal analysis, resolving ambiguities in tautomeric forms .
Basic: What are the stability considerations for this compound under storage?
Answer:
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the hydrazone group.
- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ester moiety.
- Stability assays : Monitor via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC purity checks .
Advanced: How does substituent variation on the phenyl ring affect biological activity?
Answer:
- Electron-donating groups (e.g., –OCH₃) : Enhance hydrazone stability and π-stacking with biological targets, as seen in apixaban intermediates .
- Electron-withdrawing groups (e.g., –NO₂) : Increase electrophilicity, promoting covalent adduct formation but reducing solubility .
- Structure-Activity Relationship (SAR) : Substituent effects are quantified via IC₅₀ assays against serine proteases (e.g., Factor Xa) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
